N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-9H-xanthene-9-carboxamide
Overview
Description
N-({1,4-dioxaspiro[45]decan-2-yl}methyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-9H-xanthene-9-carboxamide typically involves multiple steps. One common approach starts with the formation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane, which is then functionalized to introduce the xanthene and carboxamide groups. The reaction conditions often involve the use of palladium-catalyzed aminocarbonylation, which allows for the efficient formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to the formation of a wide range of functionalized derivatives.
Scientific Research Applications
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets. Its spirocyclic structure may impart unique binding properties.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for use in advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into binding sites on proteins or other biomolecules, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,4-dioxaspiro[4.5]decan-2-ylmethanamine: This compound shares the spirocyclic core but lacks the xanthene and carboxamide groups.
1,4-dioxaspiro[4.5]decan-2-ylmethanol: Similar in structure, this compound features a hydroxyl group instead of the xanthene and carboxamide groups.
Uniqueness
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-9H-xanthene-9-carboxamide is unique due to the combination of its spirocyclic structure with the xanthene and carboxamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-9H-xanthene-9-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(24-14-16-15-26-23(28-16)12-6-1-7-13-23)21-17-8-2-4-10-19(17)27-20-11-5-3-9-18(20)21/h2-5,8-11,16,21H,1,6-7,12-15H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPAHLANQUZRSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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